Product packaging for Formebolone(Cat. No.:CAS No. 2454-11-7)

Formebolone

Cat. No.: B1673541
CAS No.: 2454-11-7
M. Wt: 344.4 g/mol
InChI Key: AMVODTGMYSRMNP-GNIMZFFESA-N

Description

Research Paradigms for Experimental Applications of Formebolone Research involving this compound has explored its biological effects and potential applications. It has been studied experimentally as a treatment for non-pituitary growth retardation and for increasing bone mass.drugbank.comevitachem.comStudies have also investigated its effects on muscle growth and protein metabolism.evitachem.comthis compound is known to exert its biological effects by binding to androgen receptors found in muscle and bone tissues.evitachem.comThis binding action activates intracellular signaling pathways that enhance protein synthesis, contributing to muscle hypertrophy.evitachem.comFurthermore, this compound has been shown to counteract the catabolic effects of glucocorticoids by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase, which reduces cortisol levels and supports an anabolic environment.wikipedia.orgevitachem.comwikipedia.orgExperimental studies have evaluated its effect on nitrogen, phosphorus, and calcium balance in human subjects, demonstrating a positive effect on nitrogen balance and body weight.researchgate.netResearch has also focused on the detection and characterization of this compound and its metabolites in biological samples, particularly in the context of anti-doping analysis.dntb.gov.uawada-ama.orgresearchgate.netdshs-koeln.deAnalytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to identify this compound metabolites.dntb.gov.uawada-ama.orgresearchgate.netStudies have investigated the excretion profiles of this compound metabolites to improve detection methods in doping control.wada-ama.orgresearchgate.netdshs-koeln.de

Below is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₂₁H₂₈O₄ nih.govuni.lu
Molecular Weight344.4 g/mol nih.gov
PubChem CID17150 nih.govuni.lu
CAS Number2454-11-7 wikipedia.orgcymitquimica.com
Melting Point209 - 212 °C evitachem.comhmdb.ca
IUPAC Name(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde wikipedia.orguni.lu

Here is an interactive table presenting data from a study on the effect of this compound on nitrogen balance in adult male volunteers researchgate.net:

Subject Baseline Nitrogen Balance (g/day) This compound Period Nitrogen Balance (g/day) Change in Nitrogen Balance (g/day)
1 -1.5 +2.1 +3.6
2 -0.8 +1.9 +2.7
3 -2.1 +1.5 +3.6
4 -1.2 +2.5 +3.7
5 -1.8 +1.7 +3.5
6 -0.5 +2.3 +2.8
7 -1.0 +2.0 +3.0

Note: This table is based on research findings indicating a positive effect on nitrogen balance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O4 B1673541 Formebolone CAS No. 2454-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2454-11-7

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde

InChI

InChI=1S/C21H28O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,11,14-15,17-18,24-25H,4-7,10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1

InChI Key

AMVODTGMYSRMNP-GNIMZFFESA-N

SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C=O)O)C)O

Canonical SMILES

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O

Appearance

Solid powder

boiling_point

543.6 °C

melting_point

209 - 212 °C

Other CAS No.

2454-11-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-formyl-17 alpha-methylandrosta-1,4-diene-11 alpha,17 beta-diol-3-one
Esiclene
formebolone
formildienolone
formyldienolone
formyldienolone, (11 beta,17beta)-isome

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Formebolone

Synthetic Pathways and Precursor Chemistry of Formebolone

The synthesis of this compound involves a multi-step process typically starting from a steroid nucleus. evitachem.comsmolecule.com

Derivation from Steroid Nucleus and Identification of Starting Materials

This compound is synthesized from steroid precursors, commonly originating from cholesterol or similar compounds that provide the foundational steroid nucleus. evitachem.comsmolecule.com The steroid nucleus is a core structure composed of four fused rings: three six-member cyclohexane (B81311) rings and one five-member cyclopentane (B165970) ring. wikipedia.org This core structure, known as gonane (B1236691) or cyclopentanoperhydrophenanthrene, typically consists of seventeen carbon atoms. wikipedia.org The synthesis involves introducing specific functional groups, such as formyl and hydroxyl groups, at designated positions on this steroid framework. evitachem.com

Complexities in Industrial Production Methods and Purity Control

Industrial production methods for this compound are more complex than laboratory synthesis, demanding precise control over reaction conditions. evitachem.com Achieving high purity in the final product necessitates extensive purification processes. evitachem.comsmolecule.com Techniques such as recrystallization or chromatography are typically employed to ensure the required purity and yield. evitachem.comsmolecule.com Purity control is a critical aspect, particularly in the context of doping control, where sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to detect this compound and its metabolites. scielo.brscielo.br The detection limits for this compound using such methods can be around 25 ng/mL in urine. scielo.brscielo.br

Fundamental Chemical Reactivity of this compound

This compound participates in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its synthesis and potential modifications. evitachem.comsmolecule.com The specific outcomes of these reactions are dependent on the reagents and conditions employed. evitachem.com

Oxidation Reactions and Resulting Products

Oxidation of this compound involves the addition of oxygen or the removal of hydrogen. evitachem.comsmolecule.com This process can be carried out using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.comsmolecule.com Oxidation reactions can lead to the formation of products such as ketones or carboxylic acids from this compound. evitachem.comsmolecule.com

Reduction Reactions and Resulting Products

Reduction reactions involving this compound entail the addition of hydrogen or the removal of oxygen. evitachem.comsmolecule.com These reactions are typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.comsmolecule.com Reduction can convert functional groups within this compound, such as ketones, into alcohols. smolecule.com

Substitution Reactions and Reagent Specificity

Substitution reactions involve the replacement of one functional group on the this compound molecule with another. evitachem.comsmolecule.com These reactions utilize various reagents, including halogens and nucleophiles. evitachem.comsmolecule.com The specificity of the reagent and the reaction conditions dictate which functional group is replaced and the nature of the resulting product. evitachem.com

Advanced Derivatization Techniques for this compound Analytical Applications

Derivatization is a crucial step in the sample preparation for the analysis of this compound and its metabolites, particularly when using gas chromatography-mass spectrometry (GC-MS). scielo.brresearchgate.netfu-berlin.de The primary purpose of derivatization is to enhance the chromatographic separation and mass spectrometric detection of analytes by improving their thermal stability, volatility, polarity, and ionization efficiency. researchgate.netfu-berlin.de

Silylation Procedures for Chromatographic Analysis (e.g., Trimethylsilylation)

Silylation is a common derivatization technique employed for the analysis of anabolic steroids, including this compound, by GC-MS. scielo.brfu-berlin.dedshs-koeln.deresearchgate.net This process involves the conversion of polar groups, such as hydroxyl and keto functions, into trimethylsilyl (B98337) (TMS) derivatives. scielo.brfu-berlin.de The formation of TMS ethers from hydroxyl groups and enol-TMS ethers from enolizable keto groups is typical. fu-berlin.dedshs-koeln.de

Various silylating agents and mixtures are utilized. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a frequently used silylating agent. dshs-koeln.deresearchgate.netdshs-koeln.de MSTFA is often used in combination with catalysts or other reagents to optimize derivatization. For instance, a mixture of MSTFA and TMS-imidazole (MSTFA/TMS-Imidazole) has been used for the derivatization of this compound and oxandrolone (B1677835) for GC-MS analysis. dshs-koeln.dedshs-koeln.de This method is effective for derivatizing hydroxyl groups while leaving keto groups unchanged ("normal" trimethylsilylation). dshs-koeln.de Another approach, referred to as "enhanced" trimethylsilylation, utilizes MSTFA with TMS-iodide (MSTFA/TMS-iodide) to form TMS enol ethers from enolizable keto groups in addition to derivatizing hydroxyl groups. fu-berlin.dedshs-koeln.de

Different silylation conditions, such as reagent composition, reaction time, and temperature, can influence the efficiency and specificity of the derivatization. researchgate.net For example, one study investigated MSTFA/TMS-Imidazole (100:2 v:v) at 80°C for 60 minutes as a derivatization condition. dshs-koeln.dedshs-koeln.de Another method involved MSTFA/I₂ (1000:3 v:w) at room temperature for 90 minutes, although this specific method did not yield satisfactory results for this compound metabolites in that particular study. dshs-koeln.dedshs-koeln.de

The choice of silylation method can impact the analytical sensitivity. For example, in one study comparing analytical techniques for anabolic steroids, a specific derivatization with MSTFA/TMS-Imidazole was required for good identification of this compound and oxandrolone at low concentrations by GC-MS. dshs-koeln.de The limits of detection can vary depending on the derivatization procedure and the analytical technique used. scielo.brdshs-koeln.de

Specialized Derivatization Strategies for this compound Metabolites

The analysis of this compound metabolites often requires specialized derivatization strategies due to the structural diversity of the metabolites and potential interferences from biological matrices. dshs-koeln.dedshs-koeln.de this compound undergoes metabolism, leading to the formation of various metabolites, such as 2-hydroxymethyl-11α-hydroxy-metandienone (M III), which is a product of the reduction of the formyl group. dshs-koeln.de Carboxy-formebolone (M I), formed by oxidation of the aldehyde group, is another metabolite. dshs-koeln.de

Derivatization procedures are employed to facilitate the detection and identification of these metabolites by techniques like GC-MS. dshs-koeln.de For metabolites like 2-hydroxymethyl-11α-hydroxy-metandienone, separation of the free fraction from biological samples followed by derivatization of the extract with MSTFA/Imidazole is preferred, particularly in the presence of interfering substances in combined fractions. dshs-koeln.dedshs-koeln.de

While GC-MS after derivatization is a widely used technique for steroid analysis, some this compound metabolites, such as 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, may be challenging to analyze effectively using standard derivatization and GC-MS methods. dshs-koeln.deborgeslab.org In some cases, techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which may not require derivatization, can offer lower limits of detection for certain metabolites compared to GC-MS. dshs-koeln.de

Molecular and Cellular Mechanisms of Formebolone Action

Androgen Receptor Interaction and Downstream Signaling of Formebolone

As an anabolic-androgenic steroid, the primary mechanism of this compound's action is mediated through its interaction with the androgen receptor (AR). nih.gov This interaction initiates a cascade of intracellular events that ultimately alters gene expression and protein synthesis in target tissues, particularly skeletal muscle. While this compound is noted for its anabolic activity, it is reported to have virtually no androgenic activity. wikipedia.org

This compound, with its steroid nucleus derived from androstane (B1237026), binds to the ligand-binding domain (LBD) of the androgen receptor. drugbank.comgoogle.com The binding of an androgen to the AR LBD is a critical step for receptor activation. This interaction is typically stabilized by hydrogen bonds and hydrophobic interactions between the steroid and specific amino acid residues within the LBD, such as Arg752, Gln711, Asn705, and Thr877. google.com

The specific structural features of this compound, chemically known as 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone, dictate its binding affinity and functional activity at the androgen receptor. wikipedia.org The presence of the 17α-methyl group is a common modification in orally active AAS, which prevents extensive first-pass metabolism in the liver. The unique 2-formyl and 11α-hydroxy groups on the steroid frame influence the molecule's conformation and its fit within the receptor's ligand-binding pocket, contributing to its specific biological activity profile.

The binding of this compound to the androgen receptor is believed to follow the classical pathway of steroid hormone action. High-affinity binding of an agonist ligand induces a conformational change in the receptor. nih.gov This change facilitates the dissociation of heat shock proteins and promotes the interaction between the receptor's N-terminal and C-terminal domains (N/C interaction), which is a key step for forming a transcriptionally active complex. nih.gov

This activated this compound-AR complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and the general transcriptional machinery, leading to an increase in the rate of transcription of androgen-responsive genes. The resulting messenger RNA (mRNA) is then translated into proteins, producing the physiological effects of the steroid. nih.gov Some studies suggest that certain AAS can act as potent activators of the AR even with a low in vitro binding affinity. nih.gov

A primary anabolic effect of this compound is the enhancement of protein synthesis. nih.gov Androgens are known to promote a positive nitrogen balance, which is indicative of increased protein metabolism and synthesis. nih.govnih.gov A study investigating the anabolic activity of this compound in patients with renal insufficiency or nephrosis demonstrated its direct effect on protein synthesis. The research measured the incorporation of radiolabeled leucine (B10760876) into plasma proteins as a marker for synthetic activity. The results showed that this compound administration significantly increased the incorporation of the label into the plasma albumin fraction, providing direct evidence of its ability to stimulate protein synthesis. nih.gov

Study ParameterFindingCitation
Methodology Measurement of 14C-leucine incorporation into plasma proteins. nih.gov
Subject Group 7 patients with nephrosis or renal insufficiency. nih.gov
Key Result A significant increase in labeled leucine incorporation into the plasma albumin fraction was observed following this compound administration. nih.gov
Conclusion This compound demonstrates anabolic activity by directly enhancing protein synthesis. nih.gov

This stimulation of protein synthesis is the molecular foundation for the anabolic effects of this compound on muscle and other tissues. nih.gov

The anabolic actions of androgens like this compound promote the remodeling of musculoskeletal tissues, leading to an increase in muscle mass and strength. nih.gov A key cellular mechanism underlying these effects is the activation of satellite cells, which are myogenic stem cells located on the periphery of muscle fibers. nih.gov

Upon activation by androgen receptor signaling, satellite cells can proliferate and subsequently fuse with existing muscle fibers, donating their nuclei. This process, known as myonuclear accretion, increases the transcriptional capacity of the muscle fiber, allowing for greater protein synthesis and subsequent hypertrophy (an increase in muscle fiber size). nih.gov Androgens may also influence the commitment of pluripotent precursor cells to a myogenic lineage while inhibiting their differentiation into fat cells. nih.gov Beyond muscle fibers, androgens can also affect the extracellular matrix and connective tissues, which are integral components of the musculoskeletal system. mdpi.comresearchgate.net

Intracellular Signaling Cascades Triggered by Androgen Receptor Activation

This compound's Glucocorticoid Antagonism and Enzyme Modulation

In addition to its anabolic effects, this compound is described as an anticatabolic agent, primarily through its ability to counteract the effects of glucocorticoids. wikipedia.org Glucocorticoids, such as cortisol, are catabolic hormones that promote the breakdown of muscle protein.

This compound's antiglucocorticoid activity appears to be distinct from that of classic receptor antagonists. wikipedia.org Studies on androgenic-anabolic steroids generally indicate a very low binding affinity for the glucocorticoid receptor. nih.gov This suggests that this compound does not likely act by directly blocking cortisol from binding to its receptor.

Instead, it has been proposed that the antiglucocorticoid effects of this compound and its analogue, roxibolone (B1679588), may be mediated through the modulation of enzymatic processes. wikipedia.org One potential target is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is crucial for the synthesis of active glucocorticoids like cortisol and corticosterone. wikipedia.org By inhibiting this enzyme, this compound could reduce the local concentration of active glucocorticoids in tissues like muscle, thereby blunting their catabolic effects. However, research has shown that this compound is a very weak inhibitor of 11β-HSD type 2, the isoform responsible for glucocorticoid inactivation. wikipedia.org The exact enzymatic pathways responsible for this compound's significant anticatabolic properties require further investigation, with another possibility being that androgens interfere with glucocorticoid functioning at the gene level via the androgen receptor. nih.gov

Inhibition of 11β-Hydroxysteroid Dehydrogenase Isoenzymes

This compound's antiglucocorticoid properties are not mediated by direct binding to the glucocorticoid receptor. wikipedia.orgwikipedia.org Instead, evidence suggests its effects arise from the modulation of enzymatic processes, specifically the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoenzymes. wikipedia.org These enzymes are crucial for regulating the local availability of active glucocorticoids, such as cortisol. The 11β-HSD family consists of two primary isoenzymes: 11β-HSD1, which primarily acts as a reductase to convert inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which inactivates cortisol by converting it to cortisone. nih.govresearchgate.net Research indicates that this compound is a very weak inhibitor of 11β-HSD type 2, the isoenzyme responsible for the inactivation of glucocorticoids, with a reported IC50 value greater than 10 μM. wikipedia.org

Role of 11α-Hydroxylation in Enzyme Inhibition

The molecular structure of this compound, specifically its 11α-hydroxy group, is thought to be pivotal to its inhibitory activity on 11β-HSD. wikipedia.org The significance of hydroxylation at the 11-position is well-established; for instance, 11α- and 11β-hydroxyprogesterone are recognized as potent inhibitors of 11β-HSD. wikipedia.org this compound's structure, being an 11α-hydroxylated steroid, aligns with this principle, suggesting that this functional group is a key determinant of its interaction with and inhibition of the 11β-HSD enzyme. wikipedia.org

Characterization of Competitive Inhibition Mechanisms of Glucocorticoid Inactivation

The antiglucocorticoid action of this compound is linked to its ability to interfere with the enzymatic inactivation of glucocorticoids. While this compound itself has been found to be a weak inhibitor of 11β-HSD2, the enzyme that inactivates cortisol, its structural analogues provide insight into the likely mechanism. wikipedia.org The inhibition of 11β-HSD enzymes by steroid-like molecules is typically competitive, where the inhibitor molecule competes with the natural substrate (e.g., cortisol) for the active site of the enzyme. By occupying the active site, the inhibitor prevents the enzyme from metabolizing its natural substrate, thereby reducing the rate of glucocorticoid inactivation. This leads to an indirect antiglucocorticoid effect by modulating the local concentration of active glucocorticoids.

Comparative Analysis of Antiglucocorticoid Activity with Structurally Related Compounds (e.g., Roxibolone)

A comparative analysis with structurally similar compounds further clarifies this compound's mechanism of action. Roxibolone, a close structural analogue of this compound, also exhibits significant antiglucocorticoid activity. wikipedia.orgwikipedia.org Like this compound, roxibolone's antiglucocorticoid effects are not due to binding to the glucocorticoid receptor but are presumed to be mediated through enzymatic inhibition. wikipedia.org

The primary structural difference between the two is at the C2 position, where this compound has a formyl group and roxibolone has a carboxylic acid group. wikipedia.org A crucial distinction is that while this compound possesses anabolic-androgenic steroid (AAS) activity, roxibolone is reportedly devoid of such effects. wikipedia.orgwikipedia.org This separation of antiglucocorticoid and anabolic activities in roxibolone highlights the specific structural determinants for each effect and reinforces the concept that the antiglucocorticoid action of these compounds is mediated by a mechanism distinct from androgen receptor binding.

CompoundKey Structural FeatureAntiglucocorticoid ActivityAnabolic-Androgenic ActivityPresumed Mechanism
This compound 11α-hydroxy, C2-formyl groupYesYesInhibition of 11β-HSD wikipedia.org
Roxibolone 11β-hydroxy, C2-carboxylic acid groupYesNoInhibition of 11β-HSD wikipedia.org

This compound's Interaction with Other Biological Signaling Modulators

Beyond its influence on glucocorticoid metabolism, this compound interacts with other critical biological signaling systems.

General Modulation of Coagulation Factor Activities

This compound may influence the coagulation system by increasing the activities of several anticoagulant factors. drugbank.com This is a recognized effect of some anabolic steroids, which can alter the balance of the hemostatic system. nih.gov Studies on various anabolic steroids have shown changes in the levels of both procoagulant and anticoagulant factors. For example, use of anabolic steroids has been associated with increased levels of coagulation factors II, IX, and XI, as well as the natural anticoagulant Protein S. nih.govnih.gov Another anabolic agent, oxandrolone (B1677835), was found to significantly increase levels of factors II and V. researchgate.net this compound is specifically noted to potentially increase the activity of numerous factors involved in anticoagulation. drugbank.com

Coagulation Factors Potentially Modulated by this compound

Factor Potential Effect
Acenocoumarol Increased anticoagulant activity drugbank.com
Anistreplase Increased anticoagulant activity drugbank.com
Apixaban Increased anticoagulant activity drugbank.com
Dalteparin Increased anticoagulant activity drugbank.com
Edoxaban Increased anticoagulant activity drugbank.com
Phenindione Increased anticoagulant activity drugbank.com
Protein C Increased anticoagulant activity drugbank.com
Protein S human Increased anticoagulant activity drugbank.com
Rivaroxaban Increased anticoagulant activity drugbank.com

Stimulation of Peptide Hormone Production (e.g., Human Growth Hormone, Erythropoietin)

The pharmacological profile of anabolic agents often includes interactions with endocrine pathways that regulate growth and red blood cell production. Human Growth Hormone (hGH) has been shown to stimulate erythropoiesis by potentiating the effects of erythropoietin (EPO), the primary hormone responsible for red blood cell production. nih.gov Studies have demonstrated that administration of recombinant hGH can lead to an initial increase in plasma EPO levels and a subsequent rise in hemoglobin concentrations. nih.gov While direct research on this compound's specific impact on hGH and EPO production is limited, anabolic agents are broadly recognized by bodies like the World Anti-Doping Agency as prohibited substances, often categorized alongside peptide hormones, growth factors, and their modulators, due to their performance-enhancing capabilities which can include stimulating these pathways. wada-ama.org

Metabolism and Pharmacokinetic Studies of Formebolone

Elucidation of Structure-Metabolism Relationships for Formebolone

Metabolic studies in humans have aimed to identify the transformation products of this compound. One identified metabolic pathway involves the oxidation of the aldehyde group at position 2, leading to the formation of carboxy-formebolone (M I). This metabolite can undergo further reduction and decarboxylation to yield 11α-hydroxy-methyltestosterone (M II). Another metabolic route involves the reduction of the formyl group, resulting in the formation of 2-hydroxymethyl-11α-hydroxy-metandienone (M III). A hydroxylated metabolite, M IV, formed by hydroxylation from M III, has also been identified and is primarily glucuro-conjugated. dshs-koeln.de The structural features of this compound, including its steroid nucleus and functional groups like the formyl group, hydroxyl groups, and keto group, influence its metabolic fate. nih.govdshs-koeln.de

Different derivatization procedures, such as trimethylsilylation, have been employed in metabolic studies to characterize the functional groups of this compound metabolites. dshs-koeln.de The mass spectra of these derivatives provide structural information, aiding in the identification of the metabolic products. dshs-koeln.de

Predictive Pharmacokinetic Modeling for this compound

Predicting the pharmacokinetic behavior of compounds like this compound is an important aspect of pharmaceutical research, aiming to minimize the time and cost associated with traditional experimental methods. mdpi.comnih.govresearchgate.net Computational tools and modeling approaches are increasingly utilized for this purpose. mdpi.comnih.govresearchgate.net

Application of Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Cheminformatics involves the application of computational techniques to chemical problems, including the prediction of pharmacokinetic properties. slideshare.netnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches are key cheminformatics methods used to correlate the physicochemical properties and structural features of molecules with their biological activities or properties, such as pharmacokinetic parameters. mdpi.comnih.govresearchgate.netnih.gov These models aim to establish mathematical relationships that can predict the behavior of a drug based on its chemical structure. slideshare.net The fundamental principle behind QSAR/QSPR is that the structure of a molecule dictates its activity or properties, and molecules with similar structures tend to exhibit similar behavior. nih.gov

QSAR/QSPR studies have been extensively used for developing predictive models for various properties, including those relevant to pharmacokinetics. mdpi.comnih.govresearchgate.netslideshare.net These approaches can involve generating molecular descriptors that capture different aspects of a molecule's structure and physicochemical properties, followed by statistical analysis to build predictive models. slideshare.net

In Vitro and Ex Vivo Permeability Assessments in Pharmacokinetic Prediction

In vitro and ex vivo models play a significant role in evaluating drug permeability, a crucial factor influencing absorption and, consequently, pharmacokinetics. mdpi.comnih.govresearchgate.netmdpi.comrjptonline.org These experimental methods provide data that can be used to predict drug absorption in humans. google.com

In vitro models, such as cell culture systems, and ex vivo tissue models are utilized to assess the rate of mass transfer of a drug across biological barriers. mdpi.comrjptonline.orggoogle.com For instance, in vitro permeation experiments across artificial membranes or cell monolayers can provide apparent permeability coefficient (Papp) values. mdpi.comnih.govresearchgate.netmdpi.com These experimental data can then be integrated into predictive models, including QSAR/QSPR models, to forecast the permeability of new compounds. mdpi.comnih.govresearchgate.net Ex vivo models, often using excised tissues, can offer a more physiologically relevant environment for permeability studies compared to some in vitro methods. mdpi.comrjptonline.org

Theoretical Considerations for Absorption, Distribution, and Excretion Prediction

The prediction of absorption, distribution, and excretion (ADME) is a critical aspect of pharmacokinetic modeling. researchgate.netnih.gov Theoretical considerations for ADME prediction involve analyzing the physicochemical properties of a compound and understanding the biological processes that govern its movement within the body. Key physicochemical properties influencing ADME include molecular weight, lipophilicity (log P/log D), solubility (log S), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.comnih.govresearchgate.netgoogle.com

Absorption is influenced by factors such as permeability across biological membranes and solubility. mdpi.comrjptonline.orggoogle.com Distribution involves the movement of the drug to various tissues and organs, which is affected by factors like protein binding and tissue partitioning. Metabolism, discussed in Section 4.4, transforms the parent drug into metabolites. Excretion is the elimination of the drug and its metabolites from the body, primarily through urine or feces.

Advanced Analytical Methodologies for Formebolone and Its Metabolites

Chromatographic Separation Techniques for Formebolone Detection

The effective separation of this compound and its metabolites from endogenous steroids and other interfering substances present in biological samples is a prerequisite for their accurate detection. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the two primary analytical platforms employed for this purpose, each with its own set of advantages and specific methodological considerations.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry has long been a gold standard in steroid analysis due to its high chromatographic resolution and the extensive fragmentation patterns generated upon electron ionization (EI), which provide a high degree of structural information for confident identification.

The successful analysis of this compound and its metabolites by GC/MS is heavily reliant on a meticulous and optimized sample preparation protocol to isolate the target analytes from the complex biological matrix. The primary metabolite of this compound is 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one. dshs-koeln.de

Commonly employed sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This classic extraction technique involves the partitioning of the analytes from an aqueous sample (e.g., urine) into an immiscible organic solvent. The choice of solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE. For this compound and its metabolites, non-polar sorbents like XAD-2 resin or C18 have been utilized to retain the analytes from the aqueous sample, which are then eluted with an appropriate organic solvent. dshs-koeln.de This technique can significantly improve the performance of the subsequent GC/MS analysis. dshs-koeln.de

Free Fraction Separation: this compound and its metabolites are often present in urine as both free and conjugated forms (glucuronides or sulfates). For GC/MS analysis, it is often preferable to analyze the free fraction. dshs-koeln.de This can be achieved by enzymatic hydrolysis of the conjugates using β-glucuronidase, followed by extraction of the liberated free steroids. Analyzing the free fraction can be advantageous as it can be less affected by interferences from the biological matrix. dshs-koeln.de

TechniqueDescriptionKey Considerations
Liquid-Liquid Extraction (LLE)Partitioning of analytes between an aqueous sample and an immiscible organic solvent.Solvent selection is crucial for extraction efficiency.
Solid-Phase Extraction (SPE)Analytes are retained on a solid sorbent (e.g., XAD-2, C18) and then eluted with an organic solvent.Provides cleaner extracts and can improve GC/MS performance.
Free Fraction SeparationAnalysis of the unconjugated form of the analytes, often after enzymatic hydrolysis of conjugates.Can reduce matrix interference.

Due to the polar nature of steroids, derivatization is a mandatory step before GC/MS analysis to increase their volatility and thermal stability, as well as to improve their chromatographic behavior and generate characteristic mass spectra. For this compound and its metabolites, a specific derivatization strategy is required for optimal results.

The preferred derivatization reagent for this compound is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TMS-Imidazole). dshs-koeln.de This reagent effectively converts the hydroxyl groups of the steroid into their trimethylsilyl (B98337) (TMS) ethers. The derivatization of the primary metabolite of this compound results in a tetra-trimethylsilyl derivative.

The optimization of both the gas chromatographic separation and the mass spectrometric detection is crucial for the unambiguous identification of this compound and its metabolites.

Chromatographic Parameters:

Column Selection: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., HP-1 or equivalent), is typically used for the separation of derivatized steroids.

Temperature Programming: A programmed temperature ramp is employed to achieve optimal separation of the analytes. A typical program might start at an initial temperature of around 180°C and ramp up to a final temperature of over 300°C.

Mass Spectrometric Parameters:

Ionization Mode: Electron ionization (EI) at 70 eV is the standard ionization technique, which produces reproducible and information-rich mass spectra.

Mass Analysis: The mass spectrometer is operated in full-scan mode to acquire the complete mass spectrum of the eluting compounds, allowing for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for targeted analysis to enhance sensitivity.

The following table summarizes key GC/MS data for the detection of the derivatized main metabolite of this compound:

CompoundDerivativeRetention Time (min)Characteristic m/z Ions (Relative Abundance)
This compound Metabolite (2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one)Tetra-TMS14.09562 (M+), 382, 367, 143

Liquid Chromatography-Mass Spectrometry (LC/MS/MS)

Liquid chromatography-tandem mass spectrometry has emerged as a powerful and complementary technique to GC/MS for the analysis of anabolic steroids. A significant advantage of LC/MS/MS is that it often does not require the derivatization step, which simplifies sample preparation and reduces analysis time. dshs-koeln.de This technique is particularly suitable for screening purposes and can offer lower limits of detection for certain compounds compared to GC/MS. dshs-koeln.de

The development of a robust LC/MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Parameters:

Column and Mobile Phase: Reversed-phase chromatography is typically employed, using columns such as C18. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

Mass Spectrometric Parameters:

Ionization: Atmospheric pressure chemical ionization (APCI) in the positive ion mode is a common choice for the ionization of this compound and its metabolites. dshs-koeln.de Electrospray ionization (ESI) can also be utilized.

Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of specific product ions in the third quadrupole. The selection of appropriate precursor and product ion transitions is a critical step in method development.

The following table presents the key LC/MS/MS parameters for the detection of the this compound metabolite:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization Mode
This compound Metabolite (2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one)347.2329.2, 311.2, 293.2APCI (+)

The optimization of collision energy is a crucial step to maximize the abundance of the product ions and, consequently, the sensitivity of the method. This is typically performed by infusing a standard solution of the analyte and systematically varying the collision energy to find the optimal value for each MRM transition.

Advantages of LC/MS/MS in Metabolite Screening (e.g., Derivatization-Free Analysis)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has become a preferred technique for screening this compound and other anabolic androgenic steroids (AAS). dshs-koeln.de This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. thetruthaboutforensicscience.com A significant advantage of LC/MS/MS in the context of steroid analysis is its ability to directly analyze Phase II metabolites (like glucuronide and sulfate (B86663) conjugates) without the need for a chemical derivatization step. researchgate.net

Traditionally, gas chromatography-mass spectrometry (GC/MS) has been used for steroid detection, but it often requires a derivatization process to make the compounds volatile enough for analysis. dshs-koeln.de This extra step can be time-consuming, may introduce impurities, and can sometimes compromise the precision of the assay. researchgate.netlongdom.org For this compound, achieving a good identification at low concentrations using GC/MS necessitates a specific derivatization procedure. dshs-koeln.de In contrast, LC/MS/MS is more suitable for screening procedures because it generally does not require derivatization, streamlining the sample preparation process. dshs-koeln.de This direct analysis approach reduces sample handling, increases throughput, and enhances the sensitivity of the method for many steroid metabolites. researchgate.net Studies have shown that for the this compound metabolite, 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, the LC/MS/MS technique can result in a lower limit of detection compared to GC/MS. dshs-koeln.de

High-Resolution Mass Spectrometry (HRMS) in this compound Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for identifying and characterizing known and unknown metabolites of this compound. researchgate.net Unlike standard mass spectrometry, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap (OT) provide very high mass resolution, allowing for the differentiation of isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov

The primary advantages of HRMS in metabolite characterization include:

Accurate Mass Data : HRMS provides highly accurate mass measurements, which can be used to calculate the elemental composition of a parent drug and its metabolites. researchgate.net

Structural Confirmation : Analysis of accurate MS/MS fragmentation patterns helps in confirming proposed chemical structures. researchgate.net

Elimination of False Positives : The high mass spectral resolution helps to eliminate false-positive peaks that might interfere with the analysis. researchgate.net

Retrospective Analysis : HRMS allows for non-targeted data acquisition, meaning that the data can be re-examined at a later date to search for previously unidentified or newly discovered metabolites without needing to re-run the sample. nih.gov

This technology is crucial in metabolism studies where the goal is to identify all potential secondary metabolites to understand the complete metabolic pathway of a compound like this compound. researchgate.netnih.gov By providing the elemental composition of both the parent ion and its fragments, HRMS allows researchers to identify the type of metabolic transformation (e.g., oxidation, demethylation) that has occurred. researchgate.netnih.gov

Qualitative and Quantitative Analysis of this compound

The reliable detection of this compound requires robust analytical methods that are properly validated and account for the complexity of biological samples.

Method Validation Parameters (e.g., Linearity, Limit of Detection, Accuracy, Precision)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It ensures the quality, reliability, and consistency of the analytical data produced. jddtonline.info Key validation parameters, as defined by regulatory bodies like the International Council for Harmonisation (ICH), include:

Linearity : This parameter demonstrates the proportional relationship between the concentration of the analyte and the instrument's response. altabrisagroup.com It is typically evaluated by linear regression analysis of a calibration curve constructed from at least six different concentrations. globalresearchonline.net

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. jddtonline.infoaltabrisagroup.com It can be determined based on visual evaluation, the signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope of the calibration curve. altabrisagroup.comwjarr.com For this compound metabolite screening, LC/MS/MS has demonstrated low limits of detection (≤ 10ng/ml), compliant with World Anti-Doping Agency (WADA) requirements. dshs-koeln.de

Limit of Quantitation (LOQ) : The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. globalresearchonline.netjddtonline.info The signal-to-noise ratio for LOQ is typically 10:1. altabrisagroup.com

Accuracy : Accuracy measures the closeness of the test results to the true value, often expressed as a percentage of recovery. jddtonline.infoaltabrisagroup.com It is assessed by analyzing samples with known concentrations of the analyte. jddtonline.info

Precision : Precision evaluates the consistency and agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day, different analysts, or equipment), and reproducibility (between laboratories). globalresearchonline.netaltabrisagroup.com

The following table outlines typical validation parameters for analytical methods.

Parameter Description Common Acceptance Criteria
Linearity Establishes a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.99
Accuracy Closeness of the measured value to the true value.Recovery typically within 80-120%
Precision (RSD%) Agreement between a series of measurements.Repeatability (Intra-day) RSD ≤ 15%; Intermediate Precision (Inter-day) RSD ≤ 20%
Limit of Detection (LOD) Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Lowest concentration that can be accurately quantified.Signal-to-Noise Ratio ≥ 10:1

Note: Acceptance criteria can vary depending on the specific application and regulatory guidelines.

Strategies for Addressing Biological Matrix Interferences in Detection

Biological matrices such as urine and blood are complex mixtures containing numerous endogenous compounds that can interfere with the detection of target analytes like this compound. rsc.orgresearchgate.net These "matrix effects" are a significant challenge in LC/MS/MS analysis and can either suppress or enhance the ionization of the target compound, leading to inaccurate quantification. longdom.org

Several strategies are employed to minimize or compensate for matrix interferences:

Effective Sample Preparation : The primary goal of sample preparation is to clean up the sample by removing interfering substances while extracting and concentrating the analyte. researchgate.net Solid-Phase Extraction (SPE) is a predominant and effective technique used to separate steroids from complex biological matrices before analysis. researchgate.netrsc.org Liquid-liquid extraction is another common approach. dshs-koeln.de

Chromatographic Separation : Optimizing the liquid chromatography conditions can help separate the analyte of interest from co-eluting matrix components, thereby reducing their impact on the ionization process. longdom.org

Use of Internal Standards : Co-eluting, stable isotope-labeled internal standards are often used to compensate for matrix effects, as they behave similarly to the analyte during extraction, chromatography, and ionization.

Advanced Instrumentation : High-resolution mass spectrometry can help distinguish the analyte signal from interfering background ions due to its high mass accuracy. nih.gov

Application of this compound Analytical Methods in Forensic and Anti-Doping Sciences

The development of sensitive and specific analytical methods for this compound is driven by the need to combat its misuse in sports and for other forensic purposes. dshs-koeln.dediva-portal.org Anti-doping laboratories, accredited by the World Anti-Doping Agency (WADA), continuously test athlete samples for prohibited substances. diva-portal.org

The analytical techniques described, particularly LC/MS/MS and HRMS, are central to modern anti-doping programs. dshs-koeln.dethetruthaboutforensicscience.com They allow for the detection of minute quantities of this compound and its metabolites in urine, providing definitive evidence of its use. dshs-koeln.de The detection of a specific metabolite, 2-hydroxymethyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, serves as a marker for this compound administration. dshs-koeln.de

Beyond simple detection, forensic and anti-doping sciences also rely on these methods for:

Confirmation Analysis : When a screening test yields a presumptive positive result, a confirmation analysis is performed using a highly specific method like LC-HRMS to unequivocally identify the substance and rule out any false positives.

Metabolism Studies : Understanding how this compound is metabolized in the human body is crucial for identifying the most appropriate target analytes (long-term metabolites) that extend the window of detection after administration. nih.gov

Trafficking and Possession Investigations : The World Anti-Doping Code prohibits not only the use but also the possession and trafficking of banned substances. nih.gov Forensic analysis of materials seized in investigations, such as vials or syringes, can identify this compound and link it to individuals, providing crucial evidence for anti-doping rule violations. nih.gov

The continuous evolution of analytical methods is essential to stay ahead of new doping trends and ensure the integrity of athletic competition. thetruthaboutforensicscience.comdiva-portal.org

Structure Activity Relationship Sar Studies of Formebolone and Androgenic Steroids

Correlative Studies between Molecular Architecture and Biological Efficacy of Formebolone

This compound, chemically designated as 2-formyl-11α,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one, exhibits notable anabolic properties with significantly attenuated androgenicity. wikipedia.org This dissociation of effects is a direct consequence of its specific structural modifications to the foundational androstane (B1237026) skeleton. nih.govdrugbank.com The efficacy of this compound as an anabolic agent is rooted in its ability to interact with and activate the androgen receptor, thereby stimulating protein synthesis and nitrogen retention in muscle tissue.

The molecular framework of this compound has been designed to enhance its anabolic characteristics while minimizing the androgenic actions typically associated with testosterone (B1683101) and its other derivatives. Research indicates that while it demonstrates anabolic activity, its potency is considered inferior to that of testosterone. wikipedia.org However, a key characteristic of this compound is its reported lack of significant androgenic activity. wikipedia.org This suggests that the structural modifications present in this compound hinder its ability to effectively mediate the androgenic processes commonly seen with other AAS.

Furthermore, this compound has been observed to counteract the catabolic effects of glucocorticoids, a property that is not solely dependent on its interaction with the androgen receptor. wikipedia.org Its close analog, roxibolone (B1679588), which has a similar structure but lacks anabolic-androgenic activity, also exhibits this anti-glucocorticoid effect. wikipedia.org This suggests that specific structural features of this compound, independent of androgen receptor binding, are responsible for this particular biological action. It has been proposed that this may be mediated through the modulation of enzymatic processes, such as the inhibition of 11β-hydroxysteroid dehydrogenase. wikipedia.org

Identification of Key Functional Groups and Steroid Core Features Contributing to Activity

The distinct biological profile of this compound can be attributed to several key functional groups and modifications to the steroid core:

2-Formyl Group: The presence of a formyl (aldehyde) group at the C-2 position is a defining feature of this compound. This modification significantly influences the electronic and steric properties of the A-ring. The electron-withdrawing nature of the formyl group can alter the binding affinity and activation of the androgen receptor, contributing to the separation of anabolic and androgenic effects.

11α-Hydroxyl Group: The introduction of a hydroxyl group at the 11α-position is another critical modification. This feature is known to reduce androgenic potency while retaining or enhancing anabolic effects in other steroids. The 11α-hydroxyl group can also influence the metabolic fate of the steroid, potentially preventing its conversion to more androgenic metabolites. Furthermore, this group is believed to play a role in the anti-glucocorticoid activity of this compound. wikipedia.org

17α-Methyl Group: Common to many orally active AAS, the methyl group at the C-17α position protects the 17β-hydroxyl group from oxidation during first-pass metabolism in the liver. This structural feature enhances the oral bioavailability of the compound, allowing it to be administered effectively by mouth.

Δ¹,⁴-Dien-3-one Structure: The double bonds between carbons 1-2 and 4-5 in the A-ring, creating a dienone structure, contribute to the anabolic potency of the steroid. This feature is also present in other potent anabolic steroids like methandrostenolone (B1676361).

These functional groups, in concert with the foundational four-ring steroid nucleus, create a molecule with a specific three-dimensional shape that dictates its interaction with the androgen receptor and other biological targets.

Stereochemical Considerations in Androgen Receptor Interaction

The interaction between any steroid and the androgen receptor is a highly specific, three-dimensional event. The stereochemistry of the steroid nucleus and its substituents is paramount for achieving a stable and effective binding to the ligand-binding domain (LBD) of the receptor. The androgen receptor, like other steroid receptors, possesses a hydrophobic ligand-binding pocket with specific hydrogen bond donors and acceptors that form a complementary surface to the steroid ligand.

The planarity of the A-ring, enhanced by the Δ¹,⁴-diene system, also influences how the molecule docks into the receptor. The specific stereochemistry of this compound dictates a conformation that, while sufficient for anabolic activity, appears to be suboptimal for inducing the full spectrum of androgenic responses. This suggests that the conformational changes induced in the androgen receptor upon binding to this compound may differ from those induced by more potent androgens like dihydrotestosterone, leading to a differential recruitment of coactivator and corepressor proteins and, consequently, a different pattern of gene expression.

Comparative Structure-Activity Relationship Analysis with Other Anabolic-Androgenic Steroids

To better understand the structure-activity relationships of this compound, it is useful to compare its structure with other well-known anabolic-androgenic steroids.

CompoundA-Ring ModificationC-11 ModificationC-17α ModificationKey Activity Differences from this compound
This compound Δ¹,⁴-diene, 2-formyl11α-hydroxylMethylPronounced separation of anabolic and androgenic effects; anti-glucocorticoid activity.
Methandrostenolone Δ¹,⁴-dieneNoneMethylPotent anabolic and moderate androgenic activity; lacks the 11α-hydroxyl and 2-formyl groups. athenaeumpub.com
Oxymetholone Saturated A-ring, 2-hydroxymethyleneNoneMethylVery high anabolic activity with low androgenic binding affinity; lacks the A-ring double bonds and 11α-hydroxyl group. wikipedia.orgnih.gov
Testosterone Δ⁴-eneNoneNoneThe endogenous reference for both anabolic and androgenic activity.

The comparison with methandrostenolone is particularly insightful. Both compounds share the Δ¹,⁴-dien-3-one structure in the A-ring and a 17α-methyl group. However, methandrostenolone lacks the 2-formyl and 11α-hydroxyl groups of this compound. This results in methandrostenolone exhibiting both strong anabolic and significant androgenic properties, unlike the more selective profile of this compound. This highlights the critical role of the 2-formyl and 11α-hydroxyl moieties in attenuating the androgenicity of the steroid.

Ultimately, the unique combination of a Δ¹,⁴-dien-3-one system, a 2-formyl group, an 11α-hydroxyl group, and a 17α-methyl group in this compound results in a compound with a distinct and selective anabolic profile, setting it apart from other clinically and pharmacologically relevant anabolic-androgenic steroids.

Preclinical Research Models for Investigating Formebolone Bioactivity

In Vitro Experimental Systems for Formebolone Research

In vitro models provide controlled environments to study specific molecular and cellular interactions of this compound, offering insights into its primary mechanisms.

Cell Culture Models for Androgen Receptor Binding and Signaling Pathway Studies

Cell culture models are fundamental in assessing the interaction of compounds like this compound with the androgen receptor (AR) and the subsequent activation of signaling pathways. The AR is a key target for anabolic-androgenic steroids, mediating their effects on gene expression and cellular processes. mdpi.comnih.govresearchgate.netresearchgate.net

In these models, cells that express the androgen receptor are exposed to this compound. Researchers can then evaluate the compound's affinity for the receptor, its ability to induce conformational changes in the AR, and its influence on the translocation of the AR complex to the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) in the regulatory regions of target genes, modulating their transcription. mdpi.comnih.govresearchgate.net Studies utilizing cell culture can also investigate the activation of downstream signaling cascades initiated by AR binding, including both genomic (DNA-binding dependent) and non-genomic pathways. mdpi.comnih.gov While specific detailed findings on this compound's interaction with AR binding and signaling pathways in cell culture were not extensively detailed in the provided search results, such models are standard for characterizing the initial molecular events of AAS action.

Isolated Enzyme Assays for Metabolic Pathway Analysis (e.g., 11β-HSD Inhibition)

Isolated enzyme assays are valuable tools for investigating the interaction of this compound with specific metabolic enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD). These enzymes play crucial roles in steroid metabolism and the regulation of glucocorticoid activity. wikipedia.orgwikipedia.orgoup.comoup.comresearchgate.netnih.gov

Research using isolated enzyme assays has explored the potential of this compound to inhibit 11β-HSD. 11β-HSD is responsible for the interconversion of active glucocorticoids (like cortisol and corticosterone) and their inactive counterparts. wikipedia.orgwikipedia.org Specifically, 11β-HSD type 2 is known for inactivating glucocorticoids. Studies have indicated that this compound is a very weak inhibitor of 11β-HSD type 2, with an estimated half-maximal inhibitory concentration (IC50) greater than 10 μM. wikipedia.orgwikipedia.orgoup.comoup.comresearchgate.net This suggests that this compound's effects are unlikely to be primarily mediated through significant inhibition of this particular enzyme involved in glucocorticoid inactivation.

Data on 11β-HSD2 Inhibition:

CompoundEnzyme TypeIC50 (μM)Reference
This compoundHuman 11β-HSD2> 10 wikipedia.orgoup.comoup.comresearchgate.net
DehydroepiandrosteroneHuman 11β-HSD2≥ 10 oup.comoup.com
MesteroloneHuman 11β-HSD2≥ 10 oup.comoup.com
FluoxymesteroneHuman 11β-HSD20.06-0.1 oup.comoup.com

These assays help to define the metabolic profile and potential off-target enzymatic interactions of this compound.

In Vivo Animal Models in this compound Research

In vivo animal models are essential for studying the systemic effects of this compound, including its impact on metabolism, excretion, and specific physiological conditions.

Glucocorticoid-Induced Condition Models for Anticatabolic Research

Glucocorticoid-induced condition models, often involving the administration of potent glucocorticoids like dexamethasone (B1670325), are used to study catabolic states and evaluate the anticatabolic effects of compounds like this compound. medkoo.comnih.govresearchgate.netmdpi.com Glucocorticoids can induce muscle atrophy and negative nitrogen balance, making these models relevant for assessing agents that may counteract these effects. medkoo.comnih.govresearchgate.netmdpi.com

Studies in castrated rats treated with dexamethasone phosphate (B84403) have demonstrated the anticatabolic action of this compound. This was assessed by measuring nitrogen elimination in the urine. medkoo.comnih.gov The ability of this compound to counteract the increased nitrogen excretion induced by dexamethasone indicates its potential to mitigate glucocorticoid-induced protein breakdown. medkoo.comnih.gov These models provide a physiological context to evaluate the protective effects of this compound against catabolic processes.

Metabolic and Excretion Studies in Animal Systems

Animal models are utilized to investigate the metabolic fate and excretion pathways of this compound. These studies are crucial for understanding how the compound is processed by the body and eliminated. researchgate.netmdpi.comugent.beresearchgate.neteuropa.eumdpi.com

Metabolic studies in animals can involve administering the compound and analyzing biological samples (e.g., urine, feces, blood, tissues) for the presence of the parent compound and its metabolites. researchgate.netugent.beresearchgate.neteuropa.eu Excretion studies focus on the routes and rates of elimination of this compound and its metabolites from the body. While specific detailed data on this compound's metabolic and excretion profiles in animal systems were not extensively provided in the search results, such studies are standard in preclinical evaluation to understand pharmacokinetics. Techniques like chromatography and mass spectrometry are commonly employed in these investigations. researchgate.netugent.beresearchgate.neteuropa.eu

Models for Investigating General Biological Effects (e.g., Nitrogen, Phosphorus, Calcium Balance)

Studies have evaluated the effect of this compound on nitrogen balance, which is an indicator of protein metabolism. A positive nitrogen balance suggests that the body is retaining nitrogen, indicative of protein synthesis exceeding breakdown. This compound has been shown to counteract the negative nitrogen balance induced by glucocorticoids in animal models. medkoo.comnih.gov

Research has also explored the effects of this compound on calcium and phosphorus balance. These minerals are critical for skeletal integrity. While the effects on calcium and phosphorus balance might be less clear-cut compared to nitrogen balance, studies have indicated increased retention of both elements in some contexts. researchgate.net

Data on Nitrogen Balance in Dexamethasone-Treated Rats:

Treatment GroupNitrogen Elimination in UrineReference
Dexamethasone-treated ratsIncreased medkoo.comnih.gov
Dexamethasone + this compoundReduced compared to Dexamethasone alone medkoo.comnih.gov

These studies in animal models provide valuable information on the systemic impact of this compound on key physiological processes and mineral homeostasis.

Methodological Considerations for Robust and Reproducible Animal Study Design

Preclinical research utilizing animal models is a critical step in understanding the bioactivity of compounds like this compound. Ensuring the robustness and reproducibility of these studies is paramount for the validity of the findings and their potential translation. Methodological rigor in animal study design encompasses several key aspects, ranging from animal selection and housing to experimental procedures and data analysis.

One crucial consideration is the appropriate selection of animal species and strains. The metabolic pathways and physiological responses to anabolic-androgenic steroids, including this compound, can vary significantly across species. For instance, studies on the inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) by anabolic-androgenic steroids have indicated important species-specific differences, suggesting that findings in one species may not directly translate to another, and that potential effects might be overlooked in certain preclinical models like rodents due to weak inhibitory activity in these species oup.comresearchgate.net. Therefore, the choice of animal model should be carefully justified based on the research question and the known pharmacology of this compound or related compounds.

Detailed reporting of animal characteristics is essential for reproducibility. This includes specifying the species, strain, sex, age, weight, and source of the animals. Genetic background is particularly important, and frameworks like the Laboratory Animal Genetic Reporting (LAG-R) framework aim to standardize the documentation of genetic makeup to ensure experiments can be replicated accurately mmrrc.org. Comprehensive documentation of genetic backgrounds, modifications, and validation processes are considered crucial for interpreting and replicating experimental results mmrrc.org.

Experimental design should incorporate measures to reduce bias and enhance internal validity. This involves randomization of animals to treatment groups and blinding of researchers to group allocation whenever possible. Sample size determination is also a critical statistical consideration to ensure adequate power to detect meaningful effects while adhering to ethical principles of reducing animal use bf3r.de. The ARRIVE guidelines provide recommendations for reporting in vivo experiments, with the ARRIVE Essential 10 highlighting minimum information required to assess the reliability of findings, including details on study design, sample size, measures to reduce subjective bias, outcome measures, and statistical methods labroots.com.

Controlling environmental factors is another vital aspect of reproducible animal studies. Housing conditions, including temperature, humidity, light-dark cycles, and stocking density, can influence animal physiology and behavior, potentially affecting study outcomes. Standardized protocols for animal husbandry and environmental monitoring are necessary to minimize variability.

Precise and consistent experimental procedures are fundamental. This includes standardized methods for administration of this compound, sample collection, and outcome measurements. Variability in these procedures can introduce noise into the data and obscure true treatment effects. For studies involving the assessment of bioactivity markers, such as protein synthesis or nitrogen balance, validated analytical methods with demonstrated precision and accuracy are required researchgate.net.

Data analysis methods must be appropriate for the study design and the type of data collected. Statistical planning of animal experiments helps ensure the validity of the experiments and contributes to obtaining reliable data by allowing reproducibility to be checked with statistical methods bf3r.de. Reporting of statistical methods, including the tests used and the criteria for statistical significance, is necessary for transparency. The reproducibility crisis in biomedical research has highlighted the need for improved statistical approaches and transparent reporting to enhance the reliability of findings from animal experiments bf3r.de.

While specific detailed research findings on this compound's bioactivity in animal models with explicit focus on methodological considerations for robustness and reproducibility within the searched literature are limited to general principles of animal research methodology and findings on related anabolic steroids or this compound's mechanisms, the principles outlined above are directly applicable to the design and execution of preclinical studies investigating this compound. For example, studies on the effects of anabolic-androgenic steroids on parameters like nitrogen balance in animal models necessitate careful control of dietary intake and precise measurement techniques, as demonstrated in metabolic studies researchgate.net. Similarly, research investigating this compound's potential to increase bone mass in animal models would require standardized methods for assessing bone density and strength, with appropriate control groups and statistical analysis to ensure robust findings.

To illustrate the type of data that would be relevant to this section, consider a hypothetical study investigating the effect of this compound on muscle protein synthesis in rats. A table presenting the protein synthesis rates in control versus this compound-treated groups, along with measures of variability (e.g., standard deviation or standard error) and the results of statistical tests, would be included. Methodological details, such as the number of animals per group, the method used to measure protein synthesis (e.g., incorporation of labeled amino acids), and the duration of the study, would be crucial for interpreting these results and assessing the study's reproducibility.

Hypothetical Data Table Example: Effect of this compound on Muscle Protein Synthesis in Rats

GroupNumber of AnimalsAverage Muscle Protein Synthesis Rate (%/day)Standard DeviationP-value (vs. Control)
Control10X.XS.S-
This compound-Treated10Y.YS.SP.PPP

Note: This table presents hypothetical data for illustrative purposes only. Actual data from robust and reproducible studies would be required for a real article.

Q & A

Basic: What analytical techniques are optimal for detecting formebolone and its metabolites in biological samples?

This compound and its metabolites are typically analyzed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). For instance, LC-MS/MS is effective for identifying the this compound metabolite (m/z 534.3375) in urine samples. However, challenges arise due to background noise and co-eluting compounds. To mitigate false positives, retention time alignment (±0.15 minutes) and mass error tolerance (e.g., 20 ppm) must be strictly controlled . Standard protocols should include spiked control samples to validate detection thresholds and minimize interference from matrix effects.

Advanced: How can researchers resolve discrepancies in this compound metabolite identification caused by automated data-processing software?

Automated software like MetAlign may misidentify this compound metabolites due to overlapping chromatographic peaks or background noise. For example, false positives were observed when retention time tolerances exceeded 0.15 minutes . To address this, refine software parameters:

  • Reduce retention time error tolerance to ≤0.1 minutes.
  • Set mass error limits to ≤20 ppm.
  • Validate results with manual review of extracted ion chromatograms (EICs) for m/z 534.3374.
    This hybrid approach (automated + manual verification) balances efficiency with accuracy, particularly in complex matrices like urine .

Basic: What experimental controls are essential when studying this compound’s pharmacokinetics?

Key controls include:

  • Blank samples to rule out matrix interference.
  • Spiked samples at known concentrations (e.g., 10 ng/mL) to validate recovery rates and detection limits.
  • Internal standards (e.g., deuterated analogs) to correct for instrument variability.
    Population-specific controls (e.g., age, sex) should also be included to account for metabolic variability .

Advanced: How should researchers design studies to address conflicting data on this compound’s metabolic stability?

Contradictions in metabolic stability often arise from differences in sample preparation or analytical conditions. To resolve these:

  • Standardize hydrolysis conditions (e.g., β-glucuronidase incubation time/temperature) across replicates.
  • Use isotope dilution assays to quantify free vs. conjugated metabolites.
  • Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS/MS) to identify platform-specific biases.
    Documenting these variables in metadata ensures reproducibility and facilitates cross-study comparisons .

Basic: What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to quantify potency (EC50) and efficacy (Emax). For small sample sizes, apply bootstrapping to estimate confidence intervals. Pair this with ANOVA to assess inter-group variability, especially in longitudinal studies .

Advanced: How can researchers optimize chromatographic separation to distinguish this compound from structurally similar steroids?

Co-elution with isomers (e.g., cis/trans configurations) complicates identification. Strategies include:

  • Gradient elution : Extend run times to improve resolution.
  • Column selection : Use polar-embedded stationary phases (e.g., C18 with hydroxyl groups) for enhanced selectivity.
  • Mobile phase additives : Incorporate ammonium fluoride or formic acid to sharpen peaks.
    Validate separations using high-resolution MS (HRMS) to confirm baseline resolution of isobaric species .

Basic: What ethical considerations apply when designing human studies involving this compound?

  • Obtain informed consent detailing potential risks (e.g., hormonal disruption).
  • Ensure compliance with WADA/IOC guidelines for doping-related research.
  • Anonymize data to protect participant privacy, especially in athlete populations .

Advanced: How can machine learning improve predictive modeling of this compound’s detection windows?

Train models on historical pharmacokinetic data (e.g., elimination half-life, metabolite ratios) to predict detection timelines. Key steps:

  • Feature selection: Include variables like age, BMI, and renal function.
  • Cross-validation: Use k-fold methods to avoid overfitting.
  • Interpretability: Apply SHAP (SHapley Additive exPlanations) values to highlight influential factors.
    This approach is particularly useful for anti-doping agencies aiming to refine testing schedules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.